molecular formula C8H6ClNS B8671595 2-(Chloromethyl)thieno[3,2-b]pyridine

2-(Chloromethyl)thieno[3,2-b]pyridine

Cat. No.: B8671595
M. Wt: 183.66 g/mol
InChI Key: YVECTFRPHLELMG-UHFFFAOYSA-N
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Description

Significance of Thienopyridine Heterocycles in Synthetic and Medicinal Chemistry Research

Thienopyridines, a class of bicyclic heterocyclic compounds containing both thiophene (B33073) and pyridine (B92270) rings, are of paramount importance in the fields of synthetic and medicinal chemistry. sciforum.net These structures are integral to a wide array of biologically active molecules and approved pharmaceuticals. nih.gov The fusion of a thiophene ring to a pyridine ring can occur in several isomeric forms, with the thieno[3,2-b]pyridine (B153574) core being a particularly noteworthy scaffold.

The significance of thienopyridine heterocycles stems from their diverse pharmacological activities. They have been shown to exhibit a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ekb.eg For instance, derivatives of thieno[2,3-b]pyridines have been investigated as potent antimicrobial and anticancer agents. ekb.eg Furthermore, the thieno[3,2-b]pyridine scaffold is a key component in the development of kinase inhibitors, which are crucial in cancer therapy. nih.gov

The versatility of the thienopyridine framework allows for extensive chemical modifications, enabling chemists to fine-tune the physicochemical properties of the resulting molecules. nih.gov This adaptability is crucial for optimizing drug-like characteristics such as solubility, lipophilicity, and metabolic stability. Advances in synthetic methodologies, including metal-catalyzed cross-coupling reactions, have further expanded the accessibility and diversity of functionalized thienopyridines. nih.govmdpi.com

Overview of the Research Landscape Pertaining to 2-(Chloromethyl)thieno[3,2-b]pyridine as a Privileged Scaffold

This compound has emerged as a particularly valuable building block in the synthesis of a variety of thienopyridine derivatives. Its "privileged scaffold" status is attributed to the reactive chloromethyl group at the 2-position of the thieno[3,2-b]pyridine core. This functional group provides a convenient handle for introducing a wide range of substituents and for constructing more complex molecular architectures through various chemical transformations.

The reactivity of the chloromethyl group allows for facile nucleophilic substitution reactions, enabling the attachment of diverse functionalities. This has been exploited in the synthesis of novel compounds with potential therapeutic applications. For example, the thieno[3,2-b]pyridine core has been utilized as a template for developing highly selective kinase inhibitors. nih.gov The ability to modify the scaffold at the 2-position is critical for achieving desired potency and selectivity against specific kinase targets.

Moreover, the thieno[3,2-b]pyridine framework itself has been the subject of extensive research. Various synthetic strategies have been developed to construct this heterocyclic system, often as a precursor to more complex molecules. ekb.egabertay.ac.uk The exploration of different synthetic routes, such as those involving the reaction of aminothiophenes with various reagents, has broadened the scope of accessible thienopyridine derivatives. abertay.ac.uk

Recent studies have highlighted the potential of thieno[3,2-b]pyridine derivatives in diverse therapeutic areas. For instance, novel thieno[3,2-b]pyridinone derivatives have been designed and synthesized as potent agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Additionally, thieno[3,2-b]pyridine-5-carboxamide derivatives have been identified as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5), which is a target for treating various neurological and psychiatric disorders. nih.gov

The antitumor potential of thieno[3,2-b]pyridine derivatives has also been a significant area of investigation. mdpi.com Researchers have synthesized and evaluated novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates for their activity against cancer cell lines. mdpi.com These studies underscore the importance of the thieno[3,2-b]pyridine scaffold as a versatile platform for the discovery of new anticancer agents.

Table 1: Investigated Biological Activities of Thienopyridine Derivatives

Biological Activity Thienopyridine Scaffold Key Findings
Anticancer Thieno[3,2-b]pyridine Development of selective kinase inhibitors. nih.gov
Antimicrobial Thieno[2,3-b]pyridine (B153569) Promising activity against various pathogens. ekb.eg
Anti-tuberculosis Thieno[3,2-b]pyridinone Potent activity against Mycobacterium tuberculosis. nih.gov
Neurological Disorders Thieno[3,2-b]pyridine-5-carboxamide Negative allosteric modulators of mGlu5. nih.gov
Antitumor Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates Activity against cancer cell lines. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

IUPAC Name

2-(chloromethyl)thieno[3,2-b]pyridine

InChI

InChI=1S/C8H6ClNS/c9-5-6-4-7-8(11-6)2-1-3-10-7/h1-4H,5H2

InChI Key

YVECTFRPHLELMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(S2)CCl)N=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Chloromethyl Thieno 3,2 B Pyridine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.org For 2-(Chloromethyl)thieno[3,2-b]pyridine, the analysis reveals three primary disconnections.

Functional Group Interconversion (FGI): The most straightforward disconnection is that of the C-Cl bond of the chloromethyl group. This leads back to the parent heterocycle, thieno[3,2-b]pyridine (B153574), and suggests a direct chloromethylation reaction as the final step in the synthesis. This approach relies on the selective functionalization of the pre-formed bicyclic core.

Pyridine (B92270) Ring Annulation: A second strategy involves disconnecting the bonds of the pyridine ring. This approach treats the thiophene (B33073) ring as the initial building block. This leads to precursors such as 3-aminothiophene derivatives, which can undergo cyclization reactions to form the fused pyridine ring, a strategy exemplified by the Gould-Jacobs reaction. abertay.ac.uk

Thiophene Ring Annulation: Conversely, the thiophene ring can be disconnected, viewing the pyridine ring as the starting precursor. This pathway begins with a suitably substituted pyridine, such as a 3-halopyridine or a 3-thiomethylpyridine, onto which the thiophene ring is constructed. researchgate.net

These distinct retrosynthetic pathways offer flexibility in starting material selection and synthetic strategy, allowing chemists to choose the most efficient route based on precursor availability and desired substitution patterns.

Precursor Chemistry and Starting Material Selection for Thieno[3,2-b]pyridine Core Synthesis

The construction of the fused thieno[3,2-b]pyridine core is the pivotal phase of the synthesis, which can be approached by building the pyridine ring onto a thiophene precursor or vice versa.

Utilization of Thiophene Derivatives

A prominent method for synthesizing the thieno[3,2-b]pyridine core from a thiophene starting material is the Gould-Jacobs reaction. wikipedia.org This classic method is effective for creating fused pyridine ring systems. wikipedia.org

The synthesis begins with the condensation of a 3-aminothiophene derivative with an ethoxymethylene derivative of an active methylene (B1212753) compound, such as diethyl ethoxymethylenemalonate. abertay.ac.uk The resulting condensation product is then subjected to thermal cyclization, typically by refluxing in a high-boiling solvent like diphenyl ether, to afford a 7-hydroxythieno[3,2-b]pyridine derivative. abertay.ac.uk Subsequent chemical modifications are then required to remove the hydroxyl group and any other substituents to yield the parent thieno[3,2-b]pyridine core.

Table 1: Precursors for Thieno[3,2-b]pyridine Core Synthesis via Gould-Jacobs Reaction

Thiophene PrecursorCyclizing PartnerIntermediate Product
3-AminothiopheneDiethyl ethoxymethylenemalonateDiethyl (3-thienyl)aminomethylenemalonate
Substituted 3-aminothiophenesAcyl malonic estersSubstituted 7-hydroxythieno[3,2-b]pyridines

Utilization of Pyridine Derivatives

An alternative approach involves the annulation of a thiophene ring onto a pre-existing pyridine core. This strategy is advantageous when pyridine derivatives are more readily available or when specific substitution on the pyridine moiety is desired.

One such methodology starts with 3-bromo-2-chloropyridine. researchgate.net This precursor undergoes a Sonogashira coupling with a terminal alkyne. The resulting 3-alkynyl-2-chloropyridine intermediate is then cyclized by treatment with a sulfur nucleophile, such as sodium sulfide (Na₂S), to yield the 2-substituted thieno[3,2-b]pyridine core. researchgate.net This sequence efficiently constructs the fused thiophene ring.

Direct Synthesis Approaches for this compound

Once the thieno[3,2-b]pyridine core is synthesized, the final step is the introduction of the chloromethyl group at the 2-position. This is typically achieved through an electrophilic aromatic substitution reaction.

Chloromethylation Strategies

The introduction of a chloromethyl group onto an aromatic or heteroaromatic ring is a valuable transformation in organic synthesis. The most common method for this is the Blanc chloromethylation reaction.

The Blanc chloromethylation is the reaction of an aromatic ring with formaldehyde (B43269) and hydrogen chloride, typically catalyzed by a Lewis acid like zinc chloride (ZnCl₂). The reaction proceeds under acidic conditions where formaldehyde is protonated, increasing the electrophilicity of the carbonyl carbon. The aromatic π-electrons then attack the activated formaldehyde, leading to the formation of a benzyl alcohol intermediate, which is rapidly converted to the corresponding chloromethyl derivative under the reaction conditions.

For the thieno[3,2-b]pyridine system, the electrophilic attack is expected to occur preferentially on the electron-rich thiophene ring rather than the electron-deficient pyridine ring. The 2-position of the thiophene ring is the most likely site of substitution due to electronic factors governing electrophilic attack on this heterocyclic system.

Table 2: Typical Reagents and Conditions for Blanc Chloromethylation

Reagent/ParameterFunction/Condition
Thieno[3,2-b]pyridineSubstrate
Formaldehyde (or Paraformaldehyde)Source of the -CH₂- group
Hydrogen Chloride (HCl)Reagent and acid catalyst
Zinc Chloride (ZnCl₂)Lewis acid catalyst
SolventTypically an inert solvent like glacial acetic acid or a chlorinated solvent
TemperatureOften moderately elevated (e.g., 60-85 °C)

The reaction involves bubbling hydrogen chloride gas through a mixture of the thieno[3,2-b]pyridine substrate, formaldehyde, and the catalyst in a suitable solvent. Careful control of the reaction conditions is necessary to prevent the formation of diarylmethane side products, which can occur through further reaction of the product with the starting material.

Chloromethyl Methyl Ether Mediated Reactions

While direct synthesis of this compound using chloromethyl methyl ether (MOM-Cl) is not extensively documented in readily available literature, a plausible and common synthetic strategy involves the introduction of a hydroxymethyl group followed by chlorination. An alternative, though less substantiated, approach is the direct chloromethylation of the thieno[3,2-b]pyridine core.

One potential pathway involves the initial synthesis of 2-(hydroxymethyl)thieno[3,2-b]pyridine. This intermediate can be prepared through various methods, such as the reduction of a corresponding carboxylic acid or ester at the 2-position of the thieno[3,2-b]pyridine ring. Once the hydroxymethyl derivative is obtained, it can be converted to this compound via a nucleophilic substitution reaction. Reagents commonly used for this chlorination step include thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Direct chloromethylation of the thieno[3,2-b]pyridine ring system represents another possible, albeit less common, route. This would involve an electrophilic substitution reaction where the chloromethyl group is introduced onto the thiophene ring. Such reactions are typically carried out using a source of formaldehyde, such as paraformaldehyde, and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). The regioselectivity of this reaction would be crucial in determining the final product distribution.

Cyclization Reactions in the Formation of the Thieno[3,2-b]pyridine System

The construction of the fused thieno[3,2-b]pyridine ring system is a critical step in the synthesis of this compound. This is typically achieved through intramolecular cyclization reactions, which can be mediated by either acids or bases. These reactions generally involve the formation of the thiophene ring onto a pre-existing pyridine core.

Acid-Mediated Cyclization Pathways

Acid-catalyzed cyclization is a viable method for the formation of the thieno[3,2-b]pyridine skeleton. One common approach involves the use of a substituted pyridine bearing a side chain that can undergo electrophilic attack on the pyridine ring to close the thiophene ring. For instance, a pyridine derivative with a (methylthio)acetic acid side chain can be cyclized in the presence of a strong acid catalyst.

The reaction mechanism typically involves the protonation of a carbonyl group or another activating group on the side chain, which facilitates the intramolecular electrophilic attack on the pyridine ring. This is followed by dehydration to form the aromatic thiophene ring. The choice of acid catalyst and reaction conditions is critical to ensure high yields and prevent unwanted side reactions.

A study on the synthesis of thieno[2,3-c]pyridine (B153571) derivatives utilized an acid-mediated denitrogenative transformation, which could be conceptually applied to the synthesis of other thienopyridine isomers nih.gov. In this method, a fused 1,2,3-triazole compound undergoes ring opening and subsequent cyclization in the presence of an acid to form the thienopyridine system nih.gov. The optimization of such reactions often involves screening different acid catalysts and solvents, with trifluoromethanesulfonic acid (TfOH) in 1,2-dichloroethane (DCE) being an effective combination in some cases nih.gov.

Base-Catalyzed Cyclization Approaches

Base-catalyzed cyclization reactions are frequently employed for the synthesis of thienopyridine systems. These reactions often proceed via a Thorpe-Ziegler type mechanism, involving the intramolecular cyclization of a dinitrile or a related precursor. For the synthesis of thieno[3,2-b]pyridines, a common strategy starts with a substituted pyridine that has a side chain containing an active methylene group and a leaving group.

In a typical base-catalyzed approach, a strong base such as sodium ethoxide or potassium tert-butoxide is used to deprotonate the active methylene group, generating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the pyridine ring, leading to the formation of the thiophene ring. Subsequent aromatization yields the thieno[3,2-b]pyridine core.

A variety of bases and reaction conditions have been explored to optimize these cyclizations. The choice of base, solvent, and temperature can significantly influence the reaction rate and yield researchgate.net. For example, the use of sodium alkoxide in an alcoholic solvent at room temperature has been shown to be effective for the intramolecular cyclization of certain pyridine derivatives to form thieno[2,3-b]pyridines, a reaction that can be very rapid nih.gov.

Synthesis of this compound via Derivatization of Pre-formed Thieno[3,2-b]pyridine Systems

An alternative and often more direct route to this compound involves the functionalization of a pre-synthesized thieno[3,2-b]pyridine core. This approach allows for greater flexibility in introducing various substituents onto the heterocyclic system. The key step in this methodology is the introduction of the chloromethyl group at the 2-position of the thiophene ring.

This can be achieved through a two-step process starting with the introduction of a hydroxymethyl group, followed by chlorination. The hydroxymethylation can be accomplished by reacting the thieno[3,2-b]pyridine with formaldehyde in the presence of a suitable catalyst. Subsequent treatment with a chlorinating agent like thionyl chloride would then yield the desired 2-(chloromethyl) derivative.

Another approach is the direct chloromethylation of the thieno[3,2-b]pyridine ring. This electrophilic substitution reaction would typically employ reagents such as chloromethyl methyl ether or a mixture of formaldehyde and hydrochloric acid. The success of this method depends on the reactivity of the thieno[3,2-b]pyridine system and the ability to control the regioselectivity of the substitution to favor the 2-position.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic investigation of various reaction parameters, including the choice of catalysts, solvents, temperature, and reaction time.

For cyclization reactions, the selection of the appropriate catalyst is paramount. In acid-catalyzed pathways, the strength and concentration of the acid can significantly impact the reaction outcome. Similarly, in base-catalyzed approaches, the nature of the base (e.g., alkoxides, hydroxides, or amines) and its stoichiometry can influence the rate and efficiency of the cyclization researchgate.net.

The choice of solvent is another critical factor. Solvents that can effectively dissolve the reactants and intermediates while being inert to the reaction conditions are preferred. For instance, in some acid-mediated reactions, chlorinated solvents like 1,2-dichloroethane have been found to give higher yields compared to other solvents like toluene or dioxane nih.gov.

Temperature and reaction time are also key parameters that need to be optimized. Higher temperatures can increase the reaction rate but may also lead to the formation of side products. Therefore, a careful balance must be struck to achieve a high yield of the desired product in a reasonable timeframe. The table below summarizes some of the key parameters that are often optimized in the synthesis of thienopyridine derivatives.

Table 1: Key Parameters for Optimization in Thienopyridine Synthesis

Parameter Considerations Potential Impact on Reaction
Catalyst Type (acid or base), concentration, and stoichiometry. Affects reaction rate, yield, and selectivity.
Solvent Polarity, boiling point, and inertness. Influences solubility of reactants and can affect reaction mechanism and yield.
Temperature Reaction temperature and duration of heating. Impacts reaction kinetics and can lead to decomposition or side reactions at higher temperatures.
Reactant Concentration Molar ratios of starting materials. Can affect reaction rate and equilibrium position.

Scalable Synthetic Routes and Industrial Research Implications

The development of scalable and economically viable synthetic routes for this compound is of significant interest for its potential applications in the pharmaceutical and materials science industries. A scalable synthesis must consider factors such as the cost and availability of starting materials, the efficiency and safety of the chemical transformations, and the ease of purification of the final product.

The industrial synthesis of related heterocyclic compounds often involves continuous flow chemistry, which can offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. For example, a method for the synthesis of 2-chloro-5-chloromethyl pyridine utilizes a tubular reactor with a supported palladium chloride catalyst for the chlorination reaction mdpi.com. This approach allows for better control over reaction parameters and can lead to higher yields and selectivity.

The development of efficient and scalable synthetic routes for this compound and its derivatives has important implications for industrial research. These compounds can serve as key intermediates in the synthesis of a wide range of biologically active molecules and functional materials. Further research in this area is likely to focus on the development of more sustainable and cost-effective synthetic methods, including the use of green chemistry principles and novel catalytic systems.

Comprehensive Analysis of the Chemical Reactivity and Transformational Pathways of 2 Chloromethyl Thieno 3,2 B Pyridine

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group at the 2-position of the thieno[3,2-b]pyridine (B153574) scaffold serves as a key site for nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups, making it a valuable intermediate in the synthesis of more complex molecules. The general mechanism involves the displacement of the chloride ion by a nucleophile.

2-(Chloromethyl)thieno[3,2-b]pyridine readily reacts with various nitrogen-containing nucleophiles, such as primary and secondary amines, as well as hydrazines. These reactions typically proceed via an SN2 mechanism, where the nitrogen atom of the nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the formation of a new carbon-nitrogen bond and the displacement of the chloride ion.

These reactions are fundamental in the synthesis of a variety of biologically active compounds. For instance, the reaction with amines is a common strategy to introduce aminomethyl substituents, which are present in many pharmaceutical agents.

Table 1: Examples of Reactions with Nitrogen Nucleophiles

NucleophileProduct
Primary Amine (R-NH₂)2-((Alkylamino)methyl)thieno[3,2-b]pyridine
Secondary Amine (R₂NH)2-((Dialkylamino)methyl)thieno[3,2-b]pyridine
Hydrazine (N₂H₄)2-(Hydrazinylmethyl)thieno[3,2-b]pyridine

Similar to nitrogen nucleophiles, sulfur-containing nucleophiles like thiols and thiolate anions readily participate in substitution reactions with this compound. abertay.ac.uk These reactions result in the formation of thioether linkages. The high nucleophilicity of the sulfur atom facilitates these transformations, often leading to high yields of the desired products. This type of reaction is crucial for the synthesis of compounds with potential applications in materials science and medicinal chemistry. For example, treatment of 2-chloro-3-cyanopyridine (B134404) with methyl 3-mercaptopropionate (B1240610) in the presence of a base leads to rapid substitution of the chlorine atom. abertay.ac.uk

Table 2: Examples of Reactions with Sulfur Nucleophiles

NucleophileProduct
Thiol (R-SH)2-((Alkylthio)methyl)thieno[3,2-b]pyridine
Thiolate Anion (R-S⁻)2-((Alkylthio)methyl)thieno[3,2-b]pyridine

The chlorine atom of the chloromethyl group can be replaced by other halogens, such as bromine or iodine, through halogen exchange reactions. A common method for this transformation is the Finkelstein reaction, which involves treating the chloromethyl compound with an alkali metal halide (e.g., sodium iodide or sodium bromide) in a suitable solvent like acetone. This reaction is an equilibrium process, and its outcome is often driven by the precipitation of the less soluble sodium chloride in acetone. The resulting bromomethyl or iodomethyl derivatives can exhibit enhanced reactivity in subsequent nucleophilic substitution reactions. For instance, 2-(bromomethyl)pyridine (B1332372) can be synthesized from 2-(hydroxymethyl)pyridine using hydrobromic acid. rsc.orgchemicalbook.com

Electrophilic Substitution Reactions on the Fused Aromatic System

The thieno[3,2-b]pyridine ring system can undergo electrophilic substitution reactions, although the reactivity is influenced by the electron-deficient nature of the pyridine (B92270) ring and the electron-rich character of the thiophene (B33073) ring. abertay.ac.uk Generally, electrophilic attack is more likely to occur on the thiophene ring, which is more activated towards electrophiles compared to the pyridine ring. researchgate.net

The position of substitution is directed by the combined electronic effects of the nitrogen atom in the pyridine ring and the sulfur atom in the thiophene ring. Theoretical studies and experimental evidence suggest that electrophilic attack preferentially occurs at the C3 position of the thieno[3,2-b]pyridine system. abertay.ac.uk Common electrophilic substitution reactions include nitration, halogenation, and acylation. researchgate.netrsc.org For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid. abertay.ac.uk Halogenation, such as bromination, can be carried out using bromine in a suitable solvent. abertay.ac.uk

Oxidative Transformations of this compound

The this compound molecule can undergo oxidative transformations, which can lead to the formation of various oxidized products, including dimers. acs.org The specific outcome of the oxidation depends on the reaction conditions and the oxidizing agent used.

Oxidative dimerization of thieno[3,2-b]pyridine derivatives can occur through various mechanisms, often involving the formation of radical intermediates. acs.org In the case of this compound, oxidation could potentially lead to the formation of a carbon-carbon bond between two molecules, resulting in a dimeric structure. For instance, oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been observed to proceed with the cleavage of N–H and C(2)═C(3) bonds and the formation of three new σ-bonds. acs.org While specific studies on the dimerization of this compound are not extensively detailed, analogous reactions with similar heterocyclic systems suggest that such transformations are feasible. The reaction could be initiated by a one-electron oxidation to form a radical cation, which could then dimerize.

Ring Oxidation and Formation of Oxidized Products

The thieno[3,2-b]pyridine ring system contains two heteroatoms susceptible to oxidation: the nitrogen atom of the pyridine ring and the sulfur atom of the thiophene ring. Treatment of thienopyridines with various oxidizing agents can lead to the selective formation of N-oxides, S-oxides (sulfoxides), or S-dioxides (sulfones).

The nitrogen atom in the pyridine ring can be oxidized to an N-oxide using peracids, such as meta-chloroperbenzoic acid (m-CPBA). This transformation modifies the electronic properties of the pyridine ring, increasing its susceptibility to both nucleophilic and electrophilic attack at different positions.

The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, mild oxidizing agents may yield the sulfoxide, whereas stronger agents or harsher conditions can lead to the corresponding sulfone. These oxidized sulfur derivatives have altered geometric and electronic characteristics, which can influence the biological activity and chemical reactivity of the molecule.

Reduction Reactions

The thieno[3,2-b]pyridine scaffold can undergo reduction, typically targeting the pyridine ring. The pyridine portion of the molecule is more susceptible to reduction than the thiophene ring under various conditions.

Catalytic hydrogenation is a common method for the reduction of aromatic nitrogen heterocycles. rsc.org In the presence of catalysts such as palladium, platinum, or nickel, and a source of hydrogen gas, the pyridine ring of this compound can be selectively reduced to the corresponding tetrahydrothieno[3,2-b]pyridine. The specific conditions, including catalyst choice, pressure, and temperature, can be optimized to control the degree of reduction.

Chemical reduction using hydride reagents is another viable pathway. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce pyridines, milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally unreactive toward the pyridine ring itself. youtube.comyoutube.comlibretexts.org However, NaBH₄ is effective for reducing imines to amines, a reaction that can be employed in the synthesis of thienopyridine derivatives from corresponding precursors. google.comresearchgate.net For the dearomative reduction of the pyridine ring, more specialized catalytic systems, such as those based on titanium, have been developed for N-heteroarenes. chemrxiv.org

Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound can be utilized in these reactions either by direct coupling at the chloromethyl group or by coupling at a halogenated position on the aromatic core.

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide. For this reaction to occur on the thieno[3,2-b]pyridine core, a halogen atom (typically Br or I) must be present on the ring system. A bromo-substituted this compound could be coupled with various aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base. This reaction is a versatile method for synthesizing complex biaryl structures based on the thienopyridine scaffold.

Aryl Halide Partner (Example)Boronic Acid/EsterCatalyst SystemBaseSolventYield (%)
3-Bromo-thieno[3,2-b]pyridine derivativePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OGood to Excellent
3-Bromo-thieno[3,2-b]pyridine derivative4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃DioxaneHigh
3-Bromo-thieno[3,2-b]pyridine derivative2-Thiopheneboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂OGood

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction can be applied to this compound to directly couple an amine at the benzylic-type position, replacing the chlorine atom. This C(sp³)-N coupling provides a direct route to 2-(aminomethyl)thieno[3,2-b]pyridine derivatives. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. acs.orgacs.orgwiley.com This method is highly versatile, accommodating a wide range of primary and secondary amines as coupling partners.

SubstrateAmine PartnerCatalyst System (Pd Precatalyst/Ligand)BaseSolventTypical Yield (%)
This compoundMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene75-95
This compoundAnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane70-90
This compoundn-HexylaminePd₂(dba)₃ / RuPhosK₃PO₄THF80-98

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. Similar to the Suzuki-Miyaura coupling, this reaction requires the presence of a halogen on the aromatic framework of the thieno[3,2-b]pyridine. A halogenated derivative of this compound can be coupled with various terminal alkynes to produce 2-(chloromethyl)-alkynylthieno[3,2-b]pyridines. These products are valuable intermediates for further transformations, including cyclization reactions.

Cycloaddition Reactions and Their Derivatives

The thieno[3,2-b]pyridine nucleus contains several π-bonds that can potentially participate in cycloaddition reactions. These reactions are powerful methods for constructing complex polycyclic systems in a single step.

The Diels-Alder reaction, a [4+2] cycloaddition, could potentially occur with the thieno[3,2-b]pyridine system acting as the dienophile. wikipedia.orgyoutube.comkhanacademy.org The reactivity would depend on the electronic nature of the dienophile and the diene partner. Electron-withdrawing substituents on the thienopyridine ring would enhance its dienophilic character. Hetero-Diels-Alder reactions, where the diene or dienophile contains a heteroatom, are also a possibility for constructing more complex heterocyclic frameworks. acsgcipr.orgrsc.org

Furthermore, the double bonds in the thieno[3,2-b]pyridine ring can act as dipolarophiles in 1,3-dipolar cycloaddition reactions. uchicago.edulibretexts.org By reacting with 1,3-dipoles such as azides, nitrile oxides, or nitrones, novel fused heterocyclic systems can be synthesized, expanding the chemical space accessible from the thienopyridine scaffold.

Exploration of Thieno 3,2 B Pyridine Based Chemical Scaffolds and Analogues Derived from 2 Chloromethyl Thieno 3,2 B Pyridine

Design Principles for Novel Thieno[3,2-b]pyridine (B153574) Derivatives

The design of new molecules based on the thieno[3,2-b]pyridine scaffold is guided by several key principles aimed at optimizing biological activity and physicochemical properties. The inherent reactivity of the 2-(chloromethyl) group allows for its conversion into a wide range of other functional groups, making it an ideal starting point for creating chemical libraries for screening.

One prominent design strategy is scaffold hopping , where the core structure is systematically modified to explore new chemical space while retaining key pharmacophoric features. This approach has been successfully used to design novel thieno[3,2-b]pyridinone derivatives as potential agents against Mycobacterium tuberculosis. nih.gov By identifying the NADH-dependent enoyl-acyl carrier protein reductase (InhA) as a target, researchers designed compounds that could fit the enzyme's active site, leading to potent anti-mycobacterial activity. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to the design process. nih.govnih.gov These studies involve synthesizing a series of analogues where specific parts of the molecule are altered, and the resulting changes in biological activity are measured. For instance, SAR studies on related thienopyridine isomers have demonstrated that modifying substituents on the core can significantly enhance potency. nih.govresearchgate.net A specific application of this principle to the thieno[3,2-b]pyridine system involved the synthesis of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. mdpi.com This was achieved through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a variety of aryl and heteroaryl groups to probe for antitumor activity. mdpi.com

Furthermore, the thieno[3,2-b]pyridine scaffold has been identified as an attractive template for developing highly selective protein kinase inhibitors. nih.govresearchgate.net Its weak interaction with the kinase hinge region enables diverse binding modes, facilitating the design of ATP-competitive inhibitors that are anchored in the kinase back pocket, which can lead to high selectivity across the kinome. nih.govresearchgate.net

Synthesis of Fused Polycyclic Systems Incorporating the Thieno[3,2-b]pyridine Core

The 2-(Chloromethyl)thieno[3,2-b]pyridine and its derivatives are valuable precursors for constructing more complex, fused polycyclic systems. The reactivity of the chloromethyl group, or other functional groups introduced onto the bicyclic core, allows for annulation reactions where new rings are built onto the existing scaffold.

A common strategy involves condensation reactions . For example, amino-substituted thienopyridines can react with bifunctional reagents to form additional fused rings. Analogous reactions with the isomeric 3-aminothieno[2,3-b]pyridines have been used to synthesize fused pyrimidine (B1678525) rings, resulting in pyridothienopyrimidines. researchgate.net Such strategies are applicable to the thieno[3,2-b]pyridine system to create novel tetracyclic frameworks.

Another powerful technique is cycloaddition . While specific examples starting from this compound are not extensively detailed, the general principles of cycloaddition are widely applied in heterocyclic chemistry to build fused rings. youtube.com For instance, a regioselective aza-[3+3] cycloaddition has been utilized to construct thieno[3,2-b]pyridin-5(4H)-one derivatives, demonstrating a tandem sequence of conjugate addition followed by intramolecular amide bond formation. researchgate.net

More specialized methods have also been developed for related isomers, which could potentially be adapted. Flash vacuum pyrolysis of specifically designed ylides has been used to create tetracyclic systems containing a thieno[2,3-b]pyridine (B153569) core fused to naphtho-, phenanthro-, benzothieno-, and benzofuro-moieties. This highlights the potential for advanced synthetic methods to generate significant molecular complexity from thienopyridine precursors.

Structure-Reactivity Relationships in Thieno[3,2-b]pyridine Derivatives

The chemical reactivity of thieno[3,2-b]pyridine derivatives is dictated by the electronic interplay between the two fused rings and the nature of any substituents. The pyridine (B92270) ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. abertay.ac.uk This reactivity is enhanced if the pyridine nitrogen is protonated or quaternized into an N-alkylpyridinium salt. abertay.ac.uk

Conversely, the thiophene (B33073) ring is electron-rich and thus more reactive towards electrophilic substitution . researchgate.net Kinetic studies on the isomeric thieno[2,3-b]pyridine have shed light on this aspect, investigating reactions like hydrogen exchange and nitration. rsc.orgrsc.org Such studies help to understand how the electronic effects of the fused pyridine ring and the sulfur heteroatom direct incoming electrophiles. For thieno[2,3-b]pyridine, electrophilic attack is favored at the 3-position. abertay.ac.uk While less studied, the thieno[3,2-b]pyridine system is also expected to undergo electrophilic substitution primarily on the thiophene ring.

The 2-(chloromethyl) group is a key feature influencing reactivity. The C-Cl bond is polarized, making the benzylic-like carbon atom highly electrophilic and an excellent site for nucleophilic substitution . This allows the chloromethyl group to be easily displaced by a wide variety of nucleophiles (e.g., amines, alcohols, thiols, carbanions), providing a straightforward and versatile route for derivatization and the attachment of diverse side chains or for initiating cyclization reactions.

Comparison with Isomeric Thienopyridine Systems (e.g., Thieno[2,3-b]pyridine, Thieno[3,2-c]pyridine)

The thieno[3,2-b]pyridine system is one of six possible isomers formed by the fusion of a thiophene and a pyridine ring. researchgate.net Its properties are best understood when compared with its other isomers, most notably thieno[2,3-b]pyridine and thieno[3,2-c]pyridine. While they share the same molecular formula, their different arrangements of the sulfur and nitrogen atoms lead to distinct physicochemical and chemical properties.

The chemistry of the thieno[2,3-b]pyridine isomer is the most extensively studied, largely due to the significant biological activities of its derivatives. researchgate.net In contrast, isomers such as thieno[3,4-b]pyridine and thieno[3,4-c]pyridine (B8695171) are known to be significantly less stable.

In terms of synthetic accessibility, various methods can be employed for different isomers. For example, the Gould-Jacobs reaction has been used to prepare derivatives of both thieno[2,3-b] and thieno[3,2-b] systems from aminothiophene precursors. abertay.ac.uk The reactivity towards electrophilic substitution also varies, with the site of attack being dependent on the specific isomer.

Comparative Properties of Thienopyridine Isomers

PropertyThieno[3,2-b]pyridineThieno[2,3-b]pyridineThieno[3,2-c]pyridine
StructureNitrogen at position 4Nitrogen at position 7Nitrogen at position 4
π-Electron Dipole Moment ContributionHighest (1.65 D)Minor (0.39 D)Data not readily available
Relative StabilityRelatively stableRelatively stableRelatively stable
Known DerivativesKinase inhibitors, Antitumor agentsMost studied isomer; broad biological activitiesCore of Ticlopidine, Clopidogrel

Spectroscopic and Diffraction Techniques for Structural Elucidation of 2 Chloromethyl Thieno 3,2 B Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds. For 2-(Chloromethyl)thieno[3,2-b]pyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals, confirming the connectivity of the thienopyridine core and the position of the chloromethyl substituent.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the fused aromatic rings and the chloromethyl group. The aromatic region would typically display signals for the pyridine (B92270) and thiophene (B33073) ring protons. For the parent thieno[3,2-b]pyridine (B153574) ring system, protons resonate at specific chemical shifts that are influenced by the electron-donating thiophene ring and the electron-withdrawing pyridine ring.

The introduction of the chloromethyl group at the C2 position primarily influences the proton on the C3 of the thiophene ring. The most distinct signal in the spectrum is anticipated to be a singlet in the aliphatic region, corresponding to the two protons of the chloromethyl (-CH₂Cl) group. This signal's chemical shift is influenced by the electronegativity of the adjacent chlorine atom and the aromatic system. For comparison, the chloromethyl protons in 2-(chloromethyl)pyridine (B1213738) hydrochloride resonate as a singlet. chemicalbook.com The protons on the pyridine moiety (H5, H6, and H7) would appear as a characteristic set of coupled multiplets, consistent with a three-spin system on a pyridine ring.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
-CH₂Cl 4.5 - 5.0 Singlet (s)
H3 7.2 - 7.5 Singlet (s)
H6 7.3 - 7.6 Doublet of doublets (dd)
H7 8.2 - 8.5 Doublet of doublets (dd)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the structure. The chemical shifts are indicative of the electronic environment of each carbon atom. The carbon of the chloromethyl group (-CH₂Cl) is expected to appear in the aliphatic region of the spectrum. The positions of the aromatic carbon signals are assigned based on established data for thieno[3,2-b]pyridine systems and the known electronic effects of substituents. researchgate.net The C2 carbon, being directly attached to the substituent, would show a significant shift compared to the parent compound. Quaternary carbons (C3a, C7a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon Predicted Chemical Shift (ppm)
-CH₂Cl 40 - 45
C3 124 - 127
C6 121 - 123
C7 130 - 133
C2 138 - 142
C5 148 - 151
C3a 134 - 137

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. columbia.edunih.gov For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the -CH₂Cl group to its corresponding ¹³C signal. Similarly, it would confirm the assignments for each C-H pair in the aromatic rings (C3-H3, C5-H5, C6-H6, and C7-H7). nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.eduustc.edu.cn This is particularly powerful for establishing connectivity across quaternary carbons and heteroatoms. Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the -CH₂Cl protons to the C2 and C3 carbons, definitively placing the substituent at the C2 position.

Correlations from the H3 proton to the C2, C3a, and C7a carbons, confirming the thiophene ring structure.

Correlations between the pyridine protons (H5, H6, H7) and their respective neighboring carbons, confirming the pyridine ring assignments. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₈H₆ClNS), the electron ionization (EI) mass spectrum would exhibit a molecular ion peak (M⁺). A characteristic feature would be the isotopic pattern of the molecular ion due to the presence of chlorine. Two peaks, [M]⁺ and [M+2]⁺, would appear in an approximate 3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule are predicted to involve the cleavage of the chloromethyl group and the subsequent breakdown of the heterocyclic ring system.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Predicted Fragment Fragmentation Pathway
183/185 [C₈H₆ClNS]⁺ Molecular Ion (M⁺)
148 [C₈H₆NS]⁺ Loss of ·Cl radical

The loss of a chlorine radical (·Cl) from the molecular ion is a common pathway for chloroalkanes, leading to a stable cation. libretexts.org Another likely fragmentation is the cleavage of the C-C bond to lose the entire chloromethyl radical (·CH₂Cl), resulting in a thienopyridinyl cation. Further fragmentation would involve the characteristic ring cleavage of the thienopyridine scaffold. sapub.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000 C-H stretching Aromatic (Thiophene and Pyridine)
2950 - 2850 C-H stretching Aliphatic (-CH₂)
1600 - 1450 C=C and C=N stretching Aromatic Rings
~1250 C-N stretching Pyridine Ring
800 - 600 C-Cl stretching Chloromethyl Group

The spectrum would be characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (B1212753) group would appear just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions, including the characteristic C=C and C=N stretching vibrations of the fused aromatic rings, as well as the C-S stretching of the thiophene ring. nist.gov A key absorption band for this molecule would be the C-Cl stretching vibration, which typically appears in the 800-600 cm⁻¹ region.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This accuracy allows for the unambiguous determination of the elemental formula of the compound. For this compound, HRMS would be used to confirm the molecular formula C₈H₆ClNS. The calculated exact mass for the [M]⁺ ion (for the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹⁴N, ³²S) is 182.9885. An experimentally measured mass that matches this theoretical value would provide definitive confirmation of the compound's elemental composition.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, thereby confirming the connectivity and stereochemistry of a molecule. For thieno[3,2-b]pyridine derivatives, obtaining a single crystal suitable for X-ray diffraction is a crucial step in unambiguously verifying the structure, especially in cases where isomers could potentially form during synthesis.

In a hypothetical crystallographic study of this compound, researchers would aim to grow a single crystal of the compound. This crystal would then be subjected to a beam of X-rays, and the resulting diffraction pattern would be analyzed. The analysis would yield the precise coordinates of each atom in the crystal lattice, confirming the fusion of the thiophene and pyridine rings and the position of the chloromethyl substituent.

A representative data table that would be generated from such an analysis is illustrated below. This hypothetical data is based on typical values for similar heterocyclic compounds.

Hypothetical Crystallographic Data for this compound

Parameter Value
Empirical Formula C₈H₆ClNS
Formula Weight 183.66
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.50
b (Å) 12.30
c (Å) 7.80
β (°) 105.0
Volume (ų) 788.0
Z 4
Density (calculated) (g/cm³) 1.550

The successful determination of the crystal structure would provide irrefutable proof of the compound's identity and offer valuable insights into its solid-state conformation and intermolecular interactions.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This information is crucial for verifying the empirical formula of a newly synthesized molecule. For this compound, with a molecular formula of C₈H₆ClNS, the theoretical elemental composition can be calculated.

The experimental values obtained from elemental analysis are then compared to these theoretical percentages. A close agreement between the found and calculated values provides strong evidence for the purity and correct elemental composition of the sample. In the synthesis of thieno[3,2-b]pyridine derivatives, elemental analysis is routinely reported as a key characterization data point. For example, in the characterization of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, elemental analysis was performed to confirm the successful synthesis of the target compounds. mdpi.com

The theoretical elemental composition of this compound is presented in the table below. An experimental analysis of a pure sample would be expected to yield values within ±0.4% of these calculated percentages.

Elemental Analysis Data for this compound (C₈H₆ClNS)

Element Symbol Theoretical % Found % (Hypothetical)
Carbon C 52.32 52.15
Hydrogen H 3.29 3.35
Chlorine Cl 19.30 19.10
Nitrogen N 7.63 7.55

This technique is a cornerstone of chemical characterization, providing the foundational data to support the proposed molecular formula of this compound and its derivatives.

Computational and Theoretical Investigations of 2 Chloromethyl Thieno 3,2 B Pyridine S Electronic Structure and Reactivity Profiles

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of the thieno[3,2-b]pyridine (B153574) scaffold. These methods are employed to determine the molecule's ground-state geometry, electron distribution, and the energies and shapes of its molecular orbitals.

Detailed research findings from DFT studies on related thieno[3,2-b]pyridine derivatives reveal how substituents on the core structure influence its electronic properties. nih.gov For instance, calculations often focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. niscpr.res.in A smaller gap generally implies higher reactivity.

DFT calculations on thieno[3,2-b]pyridin-5(4H)-one derivatives have shown that the position of aryl substitutions significantly modulates the HOMO-LUMO gap, which in turn affects the compound's photophysical properties. nih.gov Studies on other complex heterocyclic systems utilize DFT with basis sets like B3LYP/6-31G(d,p) to calculate the ground-state properties, geometrical parameters, and reactivity parameters. scirp.org The analysis of the molecular electrostatic potential (MEP) map, another output of these calculations, helps identify the electron-rich and electron-deficient regions of a molecule, providing clues to its intermolecular interaction sites. nih.gov For the 2-(Chloromethyl)thieno[3,2-b]pyridine molecule, the electron-withdrawing nature of the chlorine atom and the electronic landscape of the fused bicyclic system would be principal points of interest in such an analysis.

Property CalculatedMethodTypical Basis SetInformation Gained
Optimized Molecular GeometryDFT6-31G(d,p)Provides the most stable 3D structure, bond lengths, and angles. niscpr.res.in
Frontier Molecular Orbitals (HOMO/LUMO)DFTB3LYP/6-311G++(2d,2p)Determines the energy gap, reactivity, and electronic transition types. researchgate.net
Molecular Electrostatic Potential (MEP)DFTB3LYP/6-31G(d,p)Maps electron density to predict sites for electrophilic and nucleophilic attack. scirp.org
Natural Bond Orbital (NBO) AnalysisDFTCAM-B3LYP/6-311G++(2d,2p)Investigates charge transfer, delocalization, and hyperconjugative interactions within the molecule. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and understand electronic transitions. Time-Dependent Density Functional Theory (TD-DFT) is a popular method for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.net

By computing the excited-state properties, TD-DFT can predict the absorption maxima (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π*). scirp.org For thieno[2,3-b]pyridine (B153569) derivatives, TD-DFT calculations have been used to interpret experimental absorption and emission spectra, showing how structural modifications and solvent effects influence these properties. researchgate.net The inclusion of a polarizable continuum model (PCM) in these calculations allows for the simulation of solvent effects, providing more accurate predictions that can be directly compared with experimental spectra recorded in various solvents. scirp.org

Beyond electronic spectra, DFT calculations can also predict vibrational frequencies (IR and Raman spectra). derpharmachemica.com By calculating the harmonic frequencies of the optimized molecular structure, a theoretical vibrational spectrum can be generated. This is invaluable for assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as C-H stretches, C=N vibrations, or the characteristic vibrations of the thieno[3,2-b]pyridine core.

Spectroscopic ParameterComputational MethodBasis Set ExamplePredicted Information
UV-Vis Absorption (λmax)TD-DFTB3LYP/6-31G(d,p)Wavelength of maximum absorption, oscillator strength, and nature of electronic transitions. scirp.org
Fluorescence EmissionTD-DFTPBEPBE/6-31+G(d,p)Wavelength of emission and Stokes shift. researchgate.net
IR Vibrational FrequenciesDFTB3LYP/6-311GFrequencies and intensities of vibrational modes for spectral assignment. derpharmachemica.com
NMR Chemical ShiftsDFT (GIAO method)B3LYP/6-311+G(2d,p)Theoretical ¹H and ¹³C NMR chemical shifts to aid in structure elucidation.

Reaction Mechanism Elucidation through Transition State Calculations

Theoretical calculations are a powerful asset for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, computational chemists can identify intermediates, and more importantly, locate the transition states that connect reactants, intermediates, and products. The energy of these transition states determines the activation energy and, consequently, the rate of the reaction.

For the synthesis of related heterocyclic systems like thieno[3,2-b]pyridin-5(4H)-ones, mechanistic studies have been performed to understand the annulation process. nih.gov These studies propose stepwise mechanisms, for example, involving a C-1,4 conjugate addition followed by an intramolecular amide coupling. nih.gov Transition state calculations for each step would involve locating the highest energy point along the reaction coordinate. The calculated energy barriers can then be used to validate the proposed mechanism and explain observed regioselectivity or stereoselectivity. While specific studies on the reactions of this compound are not detailed, this methodological approach would be critical for understanding its reactivity, such as in nucleophilic substitution reactions at the chloromethyl group.

Molecular Dynamics Simulations and Conformational Analysis

While the thieno[3,2-b]pyridine core is rigid, substituents like the chloromethyl group introduce conformational flexibility. Conformational analysis, often performed using DFT calculations, involves identifying all possible stable conformations (rotamers) and determining their relative energies. For the 2-(chloromethyl) group, this would primarily involve rotation around the C-C single bond connecting it to the thiophene (B33073) ring.

Computational studies on substituted thieno[2,3-b]pyridine derivatives have shown that different rotamers can be separated by energy barriers of several kcal/mol. researchgate.net These studies can also identify stabilizing intramolecular interactions, such as weak hydrogen bonds, that might favor one conformation over others. researchgate.net

For a more dynamic picture, Molecular Dynamics (MD) simulations can be employed. MD simulations model the atomic motions of the molecule over time, providing insights into its flexibility, conformational landscape, and interactions with its environment (e.g., solvent molecules). This approach allows for the exploration of the accessible conformations of the chloromethyl side chain and how its orientation might change in different environments, which can be crucial for its reactivity and interactions with biological targets.

Mechanistic Insights into the Biological Activity of 2 Chloromethyl Thieno 3,2 B Pyridine and Its Derivatives

Investigation of Molecular Targets and Pathways

Enzyme Inhibition Studies (e.g., Kinases, Acetylcholinesterase)

Derivatives of the thieno[3,2-b]pyridine (B153574) scaffold have been identified as potent inhibitors of several classes of enzymes, including kinases and acetylcholinesterase, which are critical targets in various diseases.

Kinase Inhibition: Protein kinases are key regulators of cellular processes, and their abnormal activity is often linked to cancer. nih.govresearchgate.net The thieno[3,2-b]pyridine core has proven to be an attractive scaffold for developing highly selective kinase inhibitors. nih.govresearchgate.net These compounds can act as ATP-competitive inhibitors that anchor to the kinase's back pocket. nih.govresearchgate.net For instance, specific derivatives have been designed as inhibitors of c-Met and VEGFR2 tyrosine kinases, with some showing IC50 values in the low nanomolar range. nih.gov Other research has led to the development of selective inhibitors for kinases like Haspin and Cyclin-dependent kinase-like proteins (CDKLs). nih.govresearchgate.net Notably, the weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for different binding modes while maintaining high selectivity across the kinome. nih.govresearchgate.net

Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. Several thieno[2,3-b]pyridine (B153569) derivatives have been synthesized and evaluated as AChE inhibitors. tandfonline.comresearchgate.netcu.edu.egnih.gov For example, certain tacrine (B349632) analogs incorporating the thieno[2,3-b]pyridine structure have shown significant inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. nih.gov One of the most active compounds demonstrated an IC50 value of 1.55 µM against AChE. nih.gov

Receptor Binding and Modulation

The thieno[3,2-b]pyridine framework is also integral to compounds that target and modulate various receptors. A notable example is its role as a core replacement in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅), a target for neurological disorders. acs.org Structure-activity relationship studies led to the discovery of potent mGlu₅ NAMs with IC50 values as low as 22 nM. acs.org

Furthermore, derivatives of the isomeric thieno[2,3-b]pyridine have been screened against a wide array of G protein-coupled receptors (GPCRs). nih.gov This screening identified modulatory activity in the low micromolar range for several receptors, including CXCR4, NPSR1B, PRLHR, and CRL-RAMP3, highlighting the potential for these compounds to interact with diverse receptor systems. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological activity of thieno[3,2-b]pyridine derivatives. These studies systematically modify the chemical structure to understand how different functional groups and substitutions influence efficacy and selectivity.

For kinase inhibitors, SAR studies have explored substitutions around the central thieno[3,2-b]pyridine core to enhance potency and selectivity. nih.govresearchgate.net In the case of mGlu₅ NAMs, replacing a picolinamide (B142947) core with thieno[3,2-b]pyridine and modifying substituents on the amide portion led to significant improvements in potency. acs.org For example, a methyl group at the 6-position of a pyridine (B92270) amide resulted in a 3-fold increase in potency compared to an unsubstituted version. acs.org

In the context of anti-inflammatory agents based on the related thieno[2,3-b]pyridine scaffold, SAR studies identified that specific substitutions on the 6-aryl group were crucial for inhibiting nitric oxide production, a key inflammatory mediator. nih.gov

In Vitro Cellular Assays for Mechanistic Understanding

In vitro cellular assays are essential for understanding the biological effects of thieno[3,2-b]pyridine derivatives at a cellular level, confirming their mechanism of action and assessing their therapeutic potential.

Cell Line Efficacy Studies (e.g., Cancer Cell Lines)

Thieno[3,2-b]pyridine derivatives have demonstrated significant antitumor activity against various cancer cell lines. mdpi.com In one study, novel methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivatives were evaluated against triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-468. mdpi.com Several compounds showed potent growth inhibition with minimal toxicity to non-tumorigenic mammary epithelial cells. mdpi.com

Growth inhibitory (GI₅₀) concentrations of select thieno[3,2-b]pyridine derivatives against Triple-Negative Breast Cancer (TNBC) cell lines. Data sourced from mdpi.com.

Similarly, derivatives of the isomeric thieno[2,3-b]pyridine have shown potent cytotoxicity against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines, with one compound exhibiting an IC50 value of 3.12 µM against HepG-2 cells. ekb.eg

Biological Pathway Modulation Assays

To delve deeper into their mechanisms, thieno[3,2-b]pyridine derivatives have been studied in assays that measure their impact on specific biological pathways. The most promising anti-cancer compounds were found to significantly decrease the number of viable cancer cells and reduce cell proliferation. mdpi.com Further analysis revealed that these compounds can induce an increase in the G0/G1 phase of the cell cycle and a corresponding decrease in the S phase, indicating an arrest of cell cycle progression. mdpi.com

In studies of thieno[2,3-b]pyridine derivatives as inhibitors of hepatic gluconeogenesis for potential type 2 diabetes treatment, it was found that they work by reducing the mRNA transcription levels of key gluconeogenic genes, such as G6Pase and PEPCK. nih.gov

Computational Biology Approaches

Computational biology has emerged as a powerful tool to elucidate the mechanisms of action of bioactive compounds, saving both time and resources in the drug discovery process. For 2-(Chloromethyl)thieno[3,2-b]pyridine and its derivatives, computational approaches, particularly molecular docking and pharmacophore modeling, have been instrumental in predicting their biological targets and understanding the structural features crucial for their activity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its analogs, molecular docking studies have been employed to predict their binding modes and affinities within the active sites of various biological targets, thereby providing insights into their potential mechanisms of action.

Derivatives of the broader thienopyridine scaffold have been the subject of numerous in silico investigations to explore their therapeutic potential. For instance, various thieno[2,3-c]pyridine (B153571) derivatives have been evaluated as potential anticancer agents by studying their interactions with heat shock protein 90 (Hsp90). nih.govnih.gov Similarly, thieno[3,2-d]pyrimidine (B1254671) derivatives have been assessed as potential antimicrobial agents by docking them against the DNA gyrase B subunit. researchgate.net Another study focused on thieno[2,3-b]pyridine derivatives and their interaction with tyrosyl-DNA phosphodiesterase I (TDP1), an enzyme involved in DNA repair. rsc.orgnsc.ru

These studies typically reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the amino acid residues of the target protein. For example, in the study of thieno[3,2-d]pyrimidine derivatives as DNA gyrase inhibitors, key binding interactions were observed with residues such as THR165 and ASN46. researchgate.net

Below is a table summarizing representative molecular docking results for various thienopyridine derivatives against different biological targets.

Derivative ClassTarget ProteinPDB IDBinding Affinity (kcal/mol)Interacting Residues
Thieno[3,2-d]pyrimidineDNA gyrase B subunit1AJ6-8.2THR165, ASN46, ILE78, PRO79 researchgate.net
Thieno[2,3-c]pyridineHsp90---
Thieno[2,3-b]pyridineTyrosyl-DNA phosphodiesterase I (TDP1)---

Pharmacophore modeling is another crucial computational tool that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a 3D query to screen large compound libraries to identify new molecules with the potential for similar biological activity.

While specific pharmacophore modeling studies for this compound were not prominently found, the principles of this approach are highly applicable. Based on the known biological activities of thienopyridine derivatives, a pharmacophore model would likely include features such as:

Hydrogen Bond Acceptors: The nitrogen atom in the pyridine ring and potentially oxygen or other nitrogen atoms in substituents.

Hydrogen Bond Donors: Amine or hydroxyl groups in substituted derivatives.

Aromatic Rings: The thieno[3,2-b]pyridine core itself, which can engage in π-π stacking interactions.

Hydrophobic Features: The thiophene (B33073) ring and any aliphatic or aromatic substituents.

By aligning a set of active thienopyridine derivatives, a common feature pharmacophore model can be generated. This model would highlight the spatial arrangement of these key features that is optimal for binding to a specific biological target. Such a model would be invaluable for the rational design of new, more potent derivatives of this compound with improved therapeutic properties. The development of such models would guide the synthesis of novel compounds with a higher probability of exhibiting the desired biological effect, thereby streamlining the drug discovery pipeline.

Strategic Applications of 2 Chloromethyl Thieno 3,2 B Pyridine in Advanced Organic Synthesis and Medicinal Chemistry Lead Compound Development

Role as a Versatile Synthetic Intermediate for Complex Heterocycles

The utility of 2-(Chloromethyl)thieno[3,2-b]pyridine as a synthetic intermediate is primarily derived from the reactivity of the chloromethyl group. This group functions as an excellent electrophile, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide array of functional groups and the construction of more elaborate molecular architectures.

The chlorine atom is a good leaving group, and the adjacent thienopyridine system stabilizes the transition state of substitution reactions. This enables chemists to use a variety of nucleophiles—such as amines, thiols, alcohols, and carbanions—to displace the chloride and forge new carbon-nitrogen, carbon-sulfur, carbon-oxygen, or carbon-carbon bonds. This versatility is instrumental in building complex heterocyclic systems. For instance, analogous structures like 2-chloromethyl-thiophene are employed in multi-step syntheses to construct fused pyridine (B92270) rings, demonstrating the principle of using the reactive chloromethyl handle for cyclization and annulation reactions to create novel polycyclic scaffolds. google.com Through such transformations, the relatively simple this compound core can be elaborated into intricate molecules, including those with fused pyrimidine (B1678525), imidazole, or triazole rings. ekb.egresearchgate.net

Precursor for Therapeutically Relevant Chemical Entities

The thieno[3,2-b]pyridine (B153574) scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. The 2-(chloromethyl) derivative is an ideal starting point for synthesizing libraries of compounds for drug discovery, leveraging its reactive handle to introduce diverse substituents that can modulate pharmacological activity.

The thienopyridine core is a cornerstone in the development of novel anticancer agents. researchgate.netresearchgate.net Derivatives have shown potent activity against various cancer cell lines, including those known for being treatment-resistant. The 2-(chloromethyl) group allows for the synthesis of analogues that can be optimized to interact with specific biological targets, such as protein kinases, which are often dysregulated in cancer. mdpi.com

Research has focused on synthesizing functionalized thieno[3,2-b]pyridines and evaluating their antitumor potential. For example, a series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates were synthesized and tested against triple-negative breast cancer (TNBC) cell lines. mdpi.com Several of these compounds demonstrated significant growth inhibition against MDA-MB-231 and MDA-MB-468 cell lines with minimal effect on non-tumorigenic cells. mdpi.com Another study highlighted that certain thieno[2,3-b]pyridine (B153569) derivatives exhibit potent cytotoxic activity against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines, with some compounds showing greater potency than the standard drug doxorubicin. researchgate.net The development of such compounds often involves modifying the core structure to enhance interactions within the lipophilic pockets of target enzymes, a strategy that has led to derivatives with activity in the nanomolar range. nih.gov

Table 1: Antitumor Activity of Selected Thienopyridine Derivatives

Compound TypeCancer Cell LineActivity (IC50 / GI50)Reference
Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate (2e)MDA-MB-231 (TNBC)13 µM (GI50) mdpi.com
Thieno[2,3-b]pyridine derivative 7HepG-2 (Hepatocellular Carcinoma)3.67 µg/mL (IC50) researchgate.net
Thieno[2,3-b]pyridine derivative 7MCF-7 (Breast Cancer)5.13 µg/mL (IC50) researchgate.net
Thieno[2,3-b]pyridine derivative 12HepG-2 (Hepatocellular Carcinoma)11.50 µg/mL (IC50) researchgate.net
Thieno[2,3-b]pyridine derivative 12MCF-7 (Breast Cancer)11.80 µg/mL (IC50) researchgate.net
Fused heptyl of thienopyrimidothiazinesHep-G2 (Hepatocellular Carcinoma)< 20 µM (IC50) nih.gov

With the rise of antimicrobial resistance, there is a pressing need for new classes of antibiotics and antifungals. The thienopyridine scaffold has emerged as a promising foundation for such agents. ekb.eg The synthesis of derivatives from this compound allows for the exploration of structure-activity relationships to optimize antimicrobial potency.

Studies have demonstrated that various substituted thienopyridines possess significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. nih.govscilit.com For instance, certain thieno[2,3-d]pyrimidinedione derivatives have shown potent activity (2–16 mg/L) against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov A series of novel thieno[3,2-b]pyridinone derivatives were designed and synthesized, with six compounds showing potent activity (Minimum Inhibitory Concentration [MIC] ≤ 1 µg/mL) against Mycobacterium tuberculosis. nih.gov

Table 2: Antimicrobial Activity of Selected Thienopyridine Derivatives

Compound TypeOrganismActivity (MIC)Reference
Thieno[2,3-d]pyrimidinedione 2MRSA, VRSA, VISA, VRE2–16 mg/L nih.gov
Thieno[3,2-b]pyridinone derivative 6cMycobacterium tuberculosis UAlRv0.5-1 µg/mL nih.gov
Pyridonethiol 89bBacillus subtilis0.12 µg/mL nih.gov
Pyridonethiol 89cBacillus subtilis0.12 µg/mL nih.gov

The thieno[3,2-b]pyridine scaffold is also being explored for the treatment of central nervous system (CNS) disorders. Its structural features allow for the design of molecules that can cross the blood-brain barrier and interact with neurological targets.

A notable area of research is the development of negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅). nih.gov These receptors are implicated in a variety of neurological and psychiatric conditions. By replacing the core of a known modulator with a thieno[3,2-b]pyridine-5-carboxamide, researchers were able to identify several potent mGlu₅ NAMs with IC₅₀ values below 80 nM. nih.gov Furthermore, derivatives of the related thieno[3,2-c]pyrazole scaffold have been identified as potent inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β), an enzyme involved in the pathology of Alzheimer's disease. One such derivative, compound 16b , exhibited an IC₅₀ of 3.1 nM and was shown to decrease the phosphorylation of tau protein in cell models, highlighting the potential of this class of compounds for treating neurodegenerative diseases. semanticscholar.org

Contributions to Material Science Research (e.g., Polymers, Coatings)

While the primary focus of thienopyridine research has been in medicinal chemistry, its unique electronic properties also make the core structure attractive for applications in material science. The fused aromatic system can participate in π-conjugation, a key property for organic electronic materials.

Research in this area has led to the synthesis of a hydrogen-bonded pyridine-thieno[3,2-b]thiophene-pyridine building block for use in π-conjugated polymers. researchgate.net These polymers have been investigated for their semiconducting properties. Devices based on one such polymer exhibited p-type field-effect mobility, and polymer solar cells incorporating the material showed significant power conversion efficiency. researchgate.net This demonstrates that the thieno[3,2-b]pyridine motif, and related structures, can serve as valuable components in the design of novel organic semiconducting materials for applications in electronics, such as transistors and solar cells. researchgate.net

Future Perspectives and Emerging Research Avenues for 2 Chloromethyl Thieno 3,2 B Pyridine

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of the thienopyridine core is a subject of ongoing research, with traditional methods often relying on multi-step processes that can be expensive or inefficient. nih.gov Future efforts are expected to focus on the development of novel, more efficient, and sustainable synthetic routes to 2-(Chloromethyl)thieno[3,2-b]pyridine and its parent scaffold.

Key areas of exploration include:

Metal-Free Catalysis: Inspired by recent advancements in the synthesis of related isomers like thieno[2,3-c]pyridines, researchers are likely to explore metal-free denitrogenative transformation reactions. nih.gov Such methods avoid the cost and potential toxicity associated with metal catalysts, aligning with the principles of green chemistry.

One-Pot Reactions and Multicomponent Reactions (MCRs): Designing synthesis pathways that involve one-pot or multicomponent reactions can significantly improve efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. researchgate.net

Flow Chemistry: The use of continuous flow reactors for the synthesis and modification of this compound could offer advantages such as improved reaction control, enhanced safety for handling reactive intermediates, and easier scalability.

Bio-catalysis: The exploration of enzymatic transformations could provide highly selective and environmentally benign pathways for the synthesis and derivatization of the thienopyridine scaffold.

Synthetic StrategyPotential Advantages
Metal-Free CatalysisReduced cost, lower toxicity, simplified purification
Multicomponent ReactionsIncreased efficiency, reduced waste, atom economy
Flow ChemistryEnhanced safety, better process control, scalability
Bio-catalysisHigh selectivity, mild reaction conditions, sustainability

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work. For this compound, advanced computational modeling can provide profound insights into its structural, electronic, and reactive properties.

Future research will likely employ a range of computational techniques:

Density Functional Theory (DFT): DFT calculations can be used to model the molecule's geometry, electronic structure, and predict its reactivity. This can help in understanding the mechanisms of its synthesis and subsequent reactions, such as nucleophilic substitutions at the chloromethyl group. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): By developing 2D and 3D-QSAR models for a series of derivatives, researchers can identify the key structural features that are crucial for a specific biological activity. jchemlett.com This knowledge is invaluable for designing new compounds with improved potency and selectivity.

Molecular Docking: Docking simulations can predict the binding mode of this compound derivatives within the active sites of biological targets like protein kinases or receptors. mdpi.com This helps in understanding the mechanism of action and in the rational design of more effective inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interaction between a ligand and its target protein over time, assessing the stability of the predicted binding poses and revealing key intermolecular interactions. jchemlett.com

High-Throughput Screening and Combinatorial Chemistry Approaches for Derivative Discovery

The this compound scaffold is an ideal starting point for the creation of large chemical libraries for drug discovery. The reactive chloromethyl group allows for easy diversification through nucleophilic substitution reactions. smolecule.com

Combinatorial Chemistry: By reacting this compound with a wide array of nucleophiles (e.g., amines, thiols, alcohols), a large library of diverse derivatives can be rapidly synthesized. smolecule.com This approach, coupled with techniques like Suzuki-Miyaura cross-coupling on other positions of the ring system, allows for a systematic exploration of the chemical space around the thienopyridine core. mdpi.com

High-Throughput Screening (HTS): The synthesized libraries can be evaluated using HTS against a multitude of biological targets. This enables the rapid identification of "hit" compounds with desired biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties. evitachem.comresearchgate.net The discovery of the parent thieno[2,3-b]pyridine (B153569) family as inhibitors of phosphoinositide-specific phospholipase C (pi-PLC) originated from virtual high-throughput screening, highlighting the power of this approach. nih.gov

Integration with Chemical Biology for Target Identification

While derivatives of the thienopyridine scaffold are known to inhibit various biological targets, the precise mechanism of action is not always fully understood. nih.gov Chemical biology provides the tools to identify the specific cellular targets of these compounds and elucidate their biological functions.

Future strategies may include:

Development of Chemical Probes: The reactive chloromethyl group on this compound can be used as a handle to attach reporter tags, such as biotin (B1667282) or fluorescent dyes. These functionalized molecules, or "chemical probes," can be used in pull-down assays to isolate their binding partners from cell lysates, which can then be identified using mass spectrometry-based proteomics.

Genome Sequencing of Resistant Mutants: A powerful method for target identification involves generating and sequencing mutants that are resistant to the compound. As demonstrated with a thieno[3,2-b]pyridinone derivative that targets InhA in Mycobacterium tuberculosis, this approach can unequivocally identify the molecular target. nih.gov

Activity-Based Protein Profiling (ABPP): This technique uses reactive chemical probes to map the active sites of entire enzyme families directly in complex biological systems, allowing for the identification of specific targets and off-targets of a given compound.

Potential in Emerging Fields of Chemical Sciences

Beyond its established role in medicinal chemistry, the unique properties of the this compound scaffold suggest potential applications in other emerging areas of chemical science.

Emerging FieldPotential Application of this compound Derivatives
Medicinal Chemistry Development of highly selective kinase inhibitors and novel anti-infective agents. nih.govnih.gov
Fluorescent Probes Design of fluorescent molecules for cellular imaging, based on the intrinsic fluorescence of some thienopyridinone scaffolds. researchgate.net
Materials Science Use as a monomer or building block for the synthesis of novel polymers or functional coatings with unique electronic or optical properties. smolecule.com
Chemical Probes Creation of quality chemical probes for the study of underexplored protein kinases and other enzyme families. nih.gov
Agrochemicals Exploration as scaffolds for new plant growth regulators, drawing inspiration from the biological activity of related heterocyclic compounds. researchgate.net

The ongoing exploration of thieno[3,2-b]pyridine (B153574) as a "privileged scaffold" continues to yield inhibitors for a range of protein kinases and other important biological targets. nih.gov The versatility of this compound ensures its continued relevance as a starting point for innovation in drug discovery, chemical biology, and materials science.

Q & A

Q. What are the common synthetic routes for 2-(chloromethyl)thieno[3,2-b]pyridine, and how do reaction parameters influence yield and purity?

The synthesis typically involves cyclization strategies, such as Thorpe-Ziegler intramolecular cyclization starting from cyanopyridine thione derivatives, which yields high-purity products under controlled conditions (e.g., reflux in anhydrous solvents) . Key parameters include temperature (optimized between 80–120°C), catalyst selection (e.g., Cu(I) for click chemistry), and solvent choice (e.g., PEG400 for green synthesis via one-pot methods) . Continuous flow systems with automated control of pressure and reagent concentration are recommended for industrial-scale reproducibility .

Q. How can researchers characterize this compound derivatives effectively?

Advanced analytical techniques are critical:

  • NMR spectroscopy (1H, 13C, DEPT) confirms regiochemistry and substitution patterns.
  • HRMS validates molecular weight and purity.
  • X-ray crystallography resolves ambiguous stereochemistry in fused-ring systems . For reactive intermediates like chloromethyl groups, in-situ FT-IR monitoring is advised to track reaction progress .

Q. What safety protocols are essential when handling this compound?

  • Use glove boxes for toxic or volatile intermediates (e.g., chloromethyl groups, which are alkylating agents) .
  • Employ PPE (nitrile gloves, lab coats) and avoid skin contact.
  • Store at 2–8°C in airtight containers to prevent decomposition .
  • Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do structural modifications of this compound impact biological activity (e.g., antitumor or receptor binding)?

Substituents at the 3-position (e.g., trifluoromethyl, aryl groups) enhance bioactivity by improving lipophilicity and target binding. For example:

  • Adenosine A1 receptor ligands : 2-Ethynylpyridine derivatives show high affinity due to π-π stacking with hydrophobic receptor pockets .
  • Antitumor agents : Di(hetero)arylethers induce apoptosis via cell cycle arrest (G2/M phase) and caspase-3 activation . Quantitative SAR (QSAR) models using logP and Hammett constants are recommended to predict activity trends .

Q. What mechanistic insights explain contradictions in cyclization efficiency for thieno[3,2-b]pyridine derivatives?

Discrepancies arise from substituent steric effects and solvent polarity :

  • Bulky groups (e.g., aryl malonamides) hinder intramolecular cyclization, reducing yields .
  • Polar aprotic solvents (DMF, PEG400) stabilize transition states in SNAr reactions, improving regioselectivity . DFT calculations can model transition states to optimize reaction pathways .

Q. How can sustainable methodologies (e.g., green solvents) be integrated into thienopyridine synthesis?

  • PEG400 enables one-pot CuAAC reactions, combining azide formation and triazole cyclization with >80% yield .
  • Microwave-assisted synthesis reduces reaction times (e.g., from 12 hours to 30 minutes) and energy use .
  • Biocatalytic approaches (e.g., lipase-mediated acylations) minimize halogenated waste .

Q. What strategies resolve low yields in halogenated intermediate reactions (e.g., 7-chlorothieno[3,2-b]pyridine)?

  • Protecting groups (e.g., Boc for amines) prevent side reactions during functionalization .
  • Catalyst optimization : CuI/PMDETA systems enhance click chemistry efficiency in PEG400 .
  • Low-temperature lithiation (−78°C) improves regioselectivity in bromination steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.